molecular formula C17H14Cl2O3 B411925 (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 183798-71-2

(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B411925
M. Wt: 337.2g/mol
InChI Key: HRSZPSHGRCENCN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H14Cl2O3 . It has a molecular weight of 337.2g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 3,4-dichlorophenyl group and a 2,4-dimethoxyphenyl group .

Scientific Research Applications

Mechanisms of Bond Cleavage and Acidolysis in Lignin Model Compounds

The study by Yokoyama (2015) revisits the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds, highlighting the different reaction pathways in C6-C2 and C6-C3 type model compounds. The presence of a γ-hydroxymethyl group significantly influences the reaction mechanism, with the hydride transfer mechanism playing a critical role in the acidolysis process. This research provides insight into the complex chemical reactions involved in lignin degradation, which is essential for the development of efficient processes for lignin valorization and the sustainable production of chemicals and fuels from biomass. T. Yokoyama, 2015.

Impact of Organochlorine Compounds on Aquatic Environments

Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. Their review of scientific data concluded that chlorophenols exert moderate toxic effects on mammalian and aquatic life, with the potential for significant toxicity upon long-term exposure. This research is crucial for understanding the environmental consequences of organochlorine compound contamination and for guiding the development of strategies to mitigate their impact on ecosystems. K. Krijgsheld & A. D. Gen, 1986.

Global Trends in 2,4-D Herbicide Toxicity Research

Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies on the toxicity and mutagenicity of the 2,4-D herbicide. Their work provides a comprehensive overview of the research landscape, identifying key areas of focus such as occupational risk, neurotoxicity, resistance or tolerance to herbicides, and the effects on non-target aquatic species. This analysis is essential for directing future research efforts toward understanding the environmental and health impacts of 2,4-D and for developing effective mitigation strategies. Natana Raquel Zuanazzi et al., 2020.

properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSZPSHGRCENCN-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

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